Iridium(IV) oxide hydrate

Catalog No.
S1902483
CAS No.
30980-84-8
M.F
H2IrO3
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(IV) oxide hydrate

CAS Number

30980-84-8

Product Name

Iridium(IV) oxide hydrate

IUPAC Name

dioxoiridium;hydrate

Molecular Formula

H2IrO3

Molecular Weight

242.23 g/mol

InChI

InChI=1S/Ir.H2O.2O/h;1H2;;

InChI Key

YEPXCFHWKVNVAX-UHFFFAOYSA-N

SMILES

O.O=[Ir]=O

Canonical SMILES

O.O=[Ir]=O

Catalysis

Iridium(IV) oxide hydrate exhibits excellent oxidation performance and electrochemical activity, making it a valuable catalyst for several reactions. Researchers are particularly interested in its potential for:

  • Water Decomposition: Iridium(IV) oxide hydrate shows promise as a catalyst for splitting water molecules into hydrogen and oxygen through electrolysis. This process holds immense potential for generating clean hydrogen fuel [].
  • Water Electrolysis: Similar to water decomposition, iridium(IV) oxide hydrate can be used as a catalyst in water electrolysis devices. These devices use electrical energy to split water, offering a sustainable way to produce hydrogen gas [].
  • Fuel Cells: Iridium(IV) oxide hydrate is being explored as a potential electrode material for fuel cells due to its good electrical conductivity and ability to facilitate desired electrochemical reactions [].

Electrochemical Devices

The interesting electrochemical properties of iridium(IV) oxide hydrate make it a valuable material for various electrochemical devices:

  • Energy Storage: Research is ongoing to explore iridium(IV) oxide hydrate for applications in energy storage devices like supercapacitors. Its ability to store and release large amounts of electrical charge makes it a potential candidate for next-generation energy storage solutions [].
  • Sensors: Iridium(IV) oxide hydrate's ability to interact with specific molecules makes it suitable for developing electrochemical sensors. These sensors can detect various chemicals in environmental or biological samples [].

Other Applications

Beyond catalysis and electrochemical devices, iridium(IV) oxide hydrate is being investigated for other scientific research applications:

  • Water Treatment: Iridium(IV) oxide hydrate's ability to facilitate electrochemical oxidation reactions makes it a potential tool for water treatment processes. Researchers are exploring its use in degrading organic pollutants or inactivating harmful microorganisms in water [].

Iridium(IV) oxide hydrate is a blue-black solid compound with the chemical formula IrO2 · xH2O, where x represents the variable number of water molecules associated with the compound . It is characterized by iridium in its +4 oxidation state, bound to oxygen atoms and water molecules. The anhydrous form, Iridium(IV) oxide (IrO2), adopts the rutile structure, featuring six-coordinate iridium and three-coordinate oxygen .

The mechanism of action of Iridium(IV) oxide hydrate depends on its specific application. Here are two potential mechanisms:

  • Electrocatalysis: In electrodes for water splitting or other electrochemical reactions, Iridium(IV) oxide hydrate facilitates the transfer of electrons between the electrode and the reacting molecules at the surface [].
  • pH sensing: In solid-state pH sensors, Iridium(IV) oxide hydrate acts as an indicator electrode where changes in proton concentration (H+) at the surface influence the electrical response [].
  • Dust inhalation: Inhalation of dust particles may cause respiratory irritation [].
  • Long-term exposure: Long-term exposure effects are not well documented, but standard laboratory safety practices for handling dusts are recommended [].

  • Formation from iridium trichloride:
    The compound can be formed by treating the green form of iridium trichloride with oxygen at high temperatures :

    2 IrCl3 + 2 O2 → 2 IrO2 + 3 Cl2
  • Redox reactions:
    Hydrous iridium oxide films (HIROFs) display two reversible redox couples in cyclic voltammograms, indicating the compound's ability to undergo oxidation and reduction reactions .
  • Oxygen evolution reaction:
    Iridium(IV) oxide hydrate catalyzes the oxygen evolution reaction (OER) in water electrolysis, contributing to hydrogen production .

Several methods can be employed to synthesize Iridium(IV) oxide hydrate:

  • High-temperature oxidation:
    Treating iridium trichloride with oxygen at elevated temperatures .
  • Hydrothermal synthesis:
    Controlled hydrolysis of iridium precursors under specific temperature and pressure conditions.
  • Sol-gel method:
    Involving the hydrolysis and condensation of iridium precursors to form a gel, followed by drying and heat treatment.
  • Electrochemical deposition:
    Deposition of iridium oxide from iridium-containing solutions onto conductive substrates using electrochemical techniques.

Iridium(IV) oxide hydrate finds applications in various fields:

  • Catalysis:
    • Oxygen evolution reaction (OER) in water electrolysis for hydrogen production .
    • Hydrogenation of nitrogen heterocycles .
  • Electrochemistry:
    • Coating of anode electrodes for industrial electrolysis .
    • Fabrication of microelectrodes for electrophysiology research .
  • Energy storage:
    • Component in vanadium redox flow batteries (VRFBs) .
  • Fuel cells:
    • Catalyst in fuel cell technologies .
  • Sensors:
    • Development of electrochemical sensors for various analytes.

Iridium(IV) oxide hydrate interacts with various substrates and materials:

  • Substrate interactions:
    The compound can experience delamination due to stresses between the IrO2 layer and its substrate during manufacturing processes . Lattice mismatch between Iridium(IV) oxide and substrate materials like gold and platinum can lead to strain and potential delamination .
  • Electrochemical interactions:
    Cyclic voltammetry studies have shown that sputtered iridium oxide films can delaminate after several cycles, suggesting potential interactions under operational loads .
  • Temperature effects:
    High-temperature processes like annealing can affect the compound's crystallinity and mechanical properties, potentially leading to increased lattice mismatch with the substrate .

Similar Compounds

Several compounds share similarities with Iridium(IV) oxide hydrate:

  • Ruthenium(IV) oxide (RuO2):
    Both compounds adopt the rutile structure and are used as catalysts for the oxygen evolution reaction.
  • Platinum(IV) oxide (PtO2):
    Another noble metal oxide with catalytic properties, though less stable than Iridium(IV) oxide.
  • Titanium(IV) oxide (TiO2):
    Shares the rutile structure but has different electronic properties and applications.
  • Iridium(III) oxide (Ir2O3):
    A lower oxidation state oxide of iridium with different properties and applications.
  • Iridium(IV) chloride (IrCl4):
    A precursor for Iridium(IV) oxide hydrate synthesis with different chemical properties.

Iridium(IV) oxide hydrate stands out due to its exceptional stability, catalytic activity, and versatility in electrochemical applications. Its unique combination of properties makes it particularly valuable in catalysis and energy-related technologies .

Hydrothermal synthesis represents one of the most effective methods for preparing Iridium(IV) oxide hydrate (IrO₂·xH₂O) under controlled alkaline conditions. This approach utilizes aqueous solutions under elevated temperature and pressure to facilitate crystallization of the desired material [2].

The hydrothermal synthesis of Iridium(IV) oxide hydrate typically begins with the dissolution of an iridium precursor, commonly iridium chloride hydrate (IrCl₃·xH₂O) or hexachloroiridate (H₂IrCl₆·xH₂O), in an alkaline solution [3] [4]. The alkaline medium plays a crucial role in the formation mechanism, as it promotes the hydrolysis and condensation of iridium species.

A detailed procedure for hydrothermal synthesis under alkaline conditions involves:

  • Dissolution of iridium chloride hydrate (1 mmol) in deionized water (10 ml)
  • Addition of an alkaline base (8 mmol), such as LiOH, NaOH, KOH, Li₂CO₃, Na₂CO₃, or K₂CO₃
  • Stirring the solution for 16 hours at room temperature, maintaining pH between 11-12
  • Addition of further deionized water (10 ml)
  • Heating the solution to reflux for 3 hours
  • Collection of the precipitated blue-black solid by filtration
  • Washing with hot deionized water
  • Drying at room temperature [4]

The reaction mechanism involves several key steps. Initially, under alkaline conditions, the iridium chloride undergoes hydrolysis to form hydroxo complexes. When hydroxide bases (LiOH, NaOH, KOH) are used, the solution turns blue due to the formation of [Ir(OH)₆]³⁻ species, while carbonate bases (Li₂CO₃, Na₂CO₃, K₂CO₃) result in yellow solutions [4]. Upon heating, these hydroxo complexes undergo condensation reactions, forming Ir-O-Ir oligomers that eventually polymerize and precipitate as IrO₂·xH₂O [4].

The choice of alkali metal base significantly influences the morphology and properties of the resulting material. Research has shown that lithium-containing bases (LiOH, Li₂CO₃) produce amorphous IrO₂·xH₂O with a sponge-like morphology, while potassium-containing bases (KOH, K₂CO₃) yield materials with larger aggregates and flat surfaces [4]. Sodium-containing bases (NaOH, Na₂CO₃) result in intermediate morphologies with both flat surfaces and sponge-like areas [4].

The hydrothermal synthesis under alkaline conditions offers several advantages, including the ability to control particle size, morphology, and surface hydroxyl group concentration, which significantly influence the catalytic activity and stability of the resulting material [4]. Notably, materials prepared with lithium-containing bases have demonstrated significantly lower overpotential (100 mV @ 1.5 mA·cm⁻²) and increased stability compared to materials prepared with other bases [4].

Perchlorate Fusion-Hydrothermal (PFHT) Nanocrystalline Preparation

The Perchlorate Fusion-Hydrothermal (PFHT) synthesis represents an innovative approach for preparing nanocrystalline Iridium(IV) oxide hydrate with enhanced stability and catalytic activity. This method effectively addresses the traditional trade-off between crystallinity and surface area in iridium oxide catalysts [5] [6] [7].

The PFHT synthesis protocol involves a two-stage process combining perchlorate fusion with hydrothermal treatment:

  • Initial Fusion Stage:

    • Dissolution of hexachloroiridate precursor (H₂IrCl₆·xH₂O) and sodium perchlorate (NaClO₄·xH₂O) in water
    • Drying the mixture at 120°C
    • Calcination in air at 300°C for 2 hours, yielding a dark green hygroscopic crystalline intermediate [7]
  • Hydrothermal Treatment Stage:

    • Redissolution/resuspension of the intermediate in water, forming a two-phase system (dark green solution and black solid component)
    • Hydrothermal treatment under autogenous pressure at 180°C for 8 hours
    • Collection and purification of the resulting nanocrystalline IrO₂ [7]

The reaction mechanism of the PFHT method is particularly noteworthy. During the initial calcination step, the sodium perchlorate acts as a strong oxidizing agent, maintaining the Ir⁴⁺ valency of the [IrCl₆]²⁻ precursor and facilitating the formation of iridium oxide nuclei that serve as seeds for subsequent crystal growth [7]. The intermediate product consists of a mixture of soluble iridium oligomers, unreacted iridium chloride, and IrO₂ nuclei [7].

The subsequent hydrothermal treatment drives the growth of these iridium oxide seeds into crystalline IrO₂ nanoparticles under controlled conditions [7]. This step is crucial for achieving the desired crystallinity while maintaining small particle size. Without the oxidizing agent (sodium perchlorate), undesired iridium metal phases form alongside IrO₂, indicating disproportionation of the precursor [7].

The PFHT method produces nano-crystalline rutile-type IrO₂ particles with an average size of approximately 2 nm [5] [6] [7]. This small particle size results in a high surface-to-volume ratio, maximizing iridium utilization while maintaining the stability benefits of the crystalline structure [7].

A key advantage of the PFHT synthesis is its ability to produce crystalline IrO₂ at relatively low temperatures (300°C for calcination and 180°C for hydrothermal treatment), avoiding the high temperatures (>450°C) typically required for crystalline phase formation that lead to particle sintering and reduced surface area [5] [6] [7].

The resulting PFHT-synthesized IrO₂ demonstrates exceptional performance as an oxygen evolution reaction (OER) catalyst, achieving a high mass-specific activity of 95 A g⁻¹ at 1.525 V₍ᵣₕₑ₎ in ex situ testing [5] [6] [7]. Most importantly, the catalyst exhibits superior stability under harsh accelerated stress test conditions compared to commercial iridium oxides, effectively overcoming the typical trade-off between OER activity and catalyst stability [5] [6] [7].

Modified Adams Fusion Protocol for High-Surface-Area Catalysts

The Modified Adams Fusion Protocol represents a well-established and versatile method for synthesizing high-surface-area Iridium(IV) oxide hydrate catalysts. Originally developed by Adams and Shriner, this approach has been adapted specifically for iridium oxide preparation, offering a relatively simple and scalable route to highly active electrocatalysts [8] [9].

The standard Modified Adams Fusion Protocol involves the following steps:

  • Preparation of Precursor Mixture:

    • Dissolution of iridium chloride hydrate (H₂IrCl₆·xH₂O) with sodium nitrate (NaNO₃) in a specific ratio
    • Thorough mixing to ensure homogeneity [8] [9]
  • Fusion Process:

    • Heating the precursor mixture in air at elevated temperatures (typically 350-600°C)
    • Maintaining the temperature for a defined period (commonly 2-3 hours) [10] [8] [9]
  • Post-Processing:

    • Cooling the fused material
    • Washing to remove sodium chloride and other soluble by-products
    • Drying to obtain the final catalyst powder [8] [9]

The chemical reactions occurring during the Modified Adams Fusion process can be described as follows:

H₂IrCl₆ + 6NaNO₃ → 6NaCl + Ir(NO₃)₄ + 2HNO₃
Ir(NO₃)₄ → IrO₂ + 4NO₂ + O₂ [9]

A critical aspect of the Modified Adams Fusion Protocol is the precise control of synthesis parameters, particularly the ratio of iridium precursor to sodium nitrate and the fusion temperature. These parameters significantly influence the physical and electrochemical properties of the resulting catalyst [8] [9].

Research has demonstrated that the fusion temperature plays a crucial role in determining the crystallinity, particle size, and surface area of the synthesized IrO₂. Lower fusion temperatures (around 350°C) produce catalysts with smaller particle sizes, higher surface areas (up to 150 m²·g⁻¹), and lower crystallinity [11] [12]. In contrast, higher fusion temperatures (above 600°C) result in larger particles, reduced surface areas (around 86 m²·g⁻¹), and increased crystallinity [11] [12].

The Modified Adams Fusion Protocol has been further enhanced through various adaptations. One significant modification involves the addition of surfactants during synthesis, which helps control particle growth and prevent agglomeration, resulting in even higher surface areas [13]. Another variation incorporates the use of glycine as a complexing agent, which has been shown to produce ultrahigh-surface-area IrO₂@IrOₓ catalysts with balanced activity and stability [14].

The high-surface-area catalysts produced by the Modified Adams Fusion Protocol demonstrate exceptional electrocatalytic activity for oxygen evolution reactions. Studies have shown that IrO₂ catalysts synthesized at 350°C for 2 hours exhibit better electrocatalytic activity than commercial catalysts, with lower overpotentials (60 mV @ 10 A·g⁻¹) [12]. This enhanced performance is attributed to the optimal balance between surface area and crystallinity achieved under these conditions [8] [11] [12].

Importantly, the Modified Adams Fusion Protocol offers advantages for large-scale production due to its relatively simple equipment requirements and straightforward process steps, making it particularly attractive for industrial applications [8] [9].

Base-Dependent Precipitation Mechanisms (LiOH vs. Carbonate Systems)

The base-dependent precipitation mechanisms for synthesizing Iridium(IV) oxide hydrate reveal significant differences between hydroxide-based systems (particularly LiOH) and carbonate-based systems. These differences profoundly influence the structural, morphological, and electrochemical properties of the resulting materials [4] [12].

When comparing LiOH and carbonate precipitation systems, several key mechanistic distinctions emerge:

  • Initial Complex Formation:

    • LiOH System: In strong hydroxide media like LiOH, iridium chloride rapidly forms [Ir(OH)₆]³⁻ complexes, evidenced by characteristic absorption bands at 320 nm. These complexes form even at room temperature without requiring heating [4].
    • Carbonate Systems: In carbonate media (Li₂CO₃, Na₂CO₃, K₂CO₃), the formation of hydroxo complexes is slower due to the weaker basicity and lower solubility of carbonates compared to hydroxides [4].
  • Reaction Kinetics:

    • LiOH System: The strong basicity and high solubility of LiOH result in faster reaction kinetics. After stirring at room temperature for 16 hours, both [Ir(OH)₆]³⁻ and IrₙOₘ species are detected without requiring heating or reflux [4].
    • Carbonate Systems: Slower reaction kinetics are observed, with complete precipitation typically requiring heating to reflux temperatures [4].
  • Precipitation Behavior:

    • LiOH System: Even after reflux and precipitation of IrO₂·xH₂O, some [Ir(OH)₆]³⁻ species remain in solution, indicating incomplete precipitation or re-dissolution under strongly alkaline conditions [4].
    • Carbonate Systems: More complete precipitation is observed, with no absorption bands indicating the absence of iridium species remaining in solution after precipitation [4].

The choice of base significantly affects the morphology and surface properties of the precipitated Iridium(IV) oxide hydrate:

  • Morphological Differences:

    • Lithium-Based Systems (LiOH, Li₂CO₃): Produce materials with a distinctive sponge-like morphology, resembling commercial amorphous IrO₂·xH₂O [4].
    • Potassium-Based Systems (KOH, K₂CO₃): Result in large aggregates with flat surfaces, similar to commercial crystalline samples [4].
    • Sodium-Based Systems (NaOH, Na₂CO₃): Generate intermediate morphologies with both flat surfaces and sponge-like areas [4].
  • Surface Chemistry:

    • Lithium-Based Systems: Promote the formation of materials with higher concentrations of surface hydroxyl groups, which are crucial for catalytic activity [4].
    • Carbonate Systems: Generally result in materials with fewer surface hydroxyl groups compared to hydroxide-based systems [4].
  • Crystallinity:

    • LiOH System: Tends to produce more amorphous materials with higher structural flexibility [4] [12].
    • Carbonate Systems: Often yield materials with higher degrees of crystallinity [4].

The electrochemical performance of Iridium(IV) oxide hydrate is strongly influenced by these base-dependent precipitation mechanisms. Materials prepared with lithium-containing bases, particularly LiOH, demonstrate significantly lower overpotential (100 mV @ 1.5 mA·cm⁻²) and increased stability compared to materials prepared with other bases [4]. This enhanced performance is attributed to the optimal combination of amorphous character, sponge-like morphology, and high concentration of surface hydroxyl groups [4] [12].

Research has shown that the cation of the base (Li⁺, Na⁺, K⁺) plays a more significant role in determining the final morphology and properties than the anion (OH⁻ vs. CO₃²⁻), suggesting that the alkali metal cation influences the IrO₂·xH₂O precipitation process toward specific morphologies [4].

Low-Temperature Crystallization Strategies for Stability-Activity Balance

Low-temperature crystallization strategies represent a critical approach for achieving an optimal balance between stability and catalytic activity in Iridium(IV) oxide hydrate materials. These strategies focus on controlling the degree of crystallinity while maintaining high surface area and active site accessibility [5] [6] [15] [16].

The fundamental challenge in iridium oxide catalyst design stems from the inverse relationship between stability and activity. Crystalline rutile-type IrO₂ offers superior stability under acidic oxygen evolution reaction (OER) conditions but typically exhibits lower activity due to reduced surface area and fewer accessible active sites [5] [6] [16]. Conversely, amorphous IrO₂·xH₂O demonstrates higher activity but suffers from lower stability [15] [16].

Several low-temperature crystallization strategies have been developed to address this stability-activity trade-off:

  • Temperature-Controlled Crystallization:

    • Precise control of calcination temperature is crucial for balancing crystallinity and surface area
    • Temperatures between 300-350°C have been identified as optimal for maintaining high surface area while achieving sufficient crystallinity for stability [8] [11] [12]
    • Higher temperatures (>450°C) increase crystallinity and stability but reduce surface area and activity [11] [12]
  • Atomic Layer Deposition (ALD) Approach:

    • Low-temperature ALD using (MeCp)Ir(CHD) and ozone between 100-180°C produces iridium oxide films with controlled crystallinity
    • At temperatures of 120°C and below, a phase change from crystalline to amorphous IrO₂ occurs, accompanied by density reduction
    • This approach allows precise control over the crystalline-amorphous transition point [17]
  • Controlled Oxidation State Engineering:

    • Maintaining iridium in an oxidation state between +4 and +5 through careful control of synthesis conditions
    • Addition of hydrogen peroxide or sodium peroxide to hydrothermal reactions yields materials with optimized oxidation states [3]
    • The presence of Ir³⁺ sites alongside Ir⁴⁺ in partially crystalline materials enhances activity while maintaining reasonable stability [15] [16] [18]
  • Surface Hydroxylation Control:

    • Preserving surface hydroxyl groups (Ir-OH) during low-temperature crystallization
    • These surface hydroxo species are strongly linked to OER activity while the crystalline core provides stability
    • Operando X-ray absorption spectroscopy studies confirm the critical role of these surface hydroxo species in catalytic performance [16] [18]
  • Nano-Structuring Approaches:

    • Development of core-shell structures with crystalline cores and amorphous shells
    • Creation of nano-disks with surfaces partially covered by Ir(OOH) layers
    • These structures achieve surface areas of 250-350 m²·g⁻¹ while maintaining structural integrity [11] [15]

The stability-activity balance achieved through low-temperature crystallization is evidenced by electrochemical performance metrics. For example, iridium oxide prepared at 350°C demonstrates lower overpotential (60 mV @ 10 A·g⁻¹) compared to catalysts annealed at higher temperatures, with improved catalytic activity correlated to the lower crystallinity while maintaining acceptable stability [12].

Recent research has provided deeper insights into the mechanistic aspects of the stability-activity relationship. Operando X-ray characterization reveals that deprotonation of surface hydroxyl groups (μ₂-OH and μ₁-OH) activates the material for OER but can also decrease stability if it proceeds too deeply into the subsurface layers [18]. This understanding helps guide the development of low-temperature crystallization strategies that optimize the extent of surface hydroxylation while maintaining structural integrity [16] [18].

Dates

Modify: 2023-08-16

Explore Compound Types